molecular formula C12H16O2 B8715046 1-Hydroxy-2-methyl-1-phenyl-3-pentanone CAS No. 55848-19-6

1-Hydroxy-2-methyl-1-phenyl-3-pentanone

Cat. No. B8715046
Key on ui cas rn: 55848-19-6
M. Wt: 192.25 g/mol
InChI Key: DKBFVTWFAPHJFU-UHFFFAOYSA-N
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Patent
US05426201

Procedure details

50 mmol (5.1 ml) of benzaldehyde are added at -78° C. to the manganous enolate of diethyl ketone, prepared by the procedure described above. After stirring for 10 seconds at -78° C., the reaction medium is hydroIyzed by the dropwise addition of a saturated solution of (NH4)2SO4. After decantation, filtration on hyflo-supercel and evaporation of the solvents under vacuum, 5-phenyl-5-hydroxy-4-methylpentan-3-one is isolated by low pressure liquid chromatography on 15 μm silica gel using cyclohexane/ethyl acetate (90/10) as the eluent. Yield=72%. Erythro/threo=61/39.
Quantity
5.1 mL
Type
reactant
Reaction Step One
[Compound]
Name
enolate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
(NH4)2SO4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1](=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH2:9]([C:11]([CH2:13][CH3:14])=[O:12])[CH3:10]>>[C:2]1([CH:1]([OH:8])[CH:9]([CH3:10])[C:11](=[O:12])[CH2:13][CH3:14])[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
5.1 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Name
enolate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C(=O)CC
Step Two
Name
(NH4)2SO4
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
After stirring for 10 seconds at -78° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared by the procedure
FILTRATION
Type
FILTRATION
Details
After decantation, filtration
CUSTOM
Type
CUSTOM
Details
on hyflo-supercel and evaporation of the solvents under vacuum

Outcomes

Product
Details
Reaction Time
10 s
Name
Type
product
Smiles
C1(=CC=CC=C1)C(C(C(CC)=O)C)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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